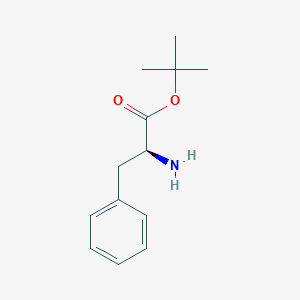

(S)-tert-Butyl 2-amino-3-phenylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOISWWBTZMFUEL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426131 | |

| Record name | L-phenylalanine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-17-2 | |

| Record name | L-phenylalanine tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-tert-Butyl 2-amino-3-phenylpropanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine tert-butyl ester, is a pivotal chiral building block in modern organic and medicinal chemistry. As a protected derivative of the essential amino acid L-phenylalanine, its strategic application facilitates the synthesis of complex peptides and pharmacologically active molecules. The presence of the tert-butyl ester group provides a steric shield for the carboxylic acid functionality, enabling selective reactions at the amino group and preventing undesirable side reactions. This guide offers a comprehensive overview of the chemical properties, synthesis, and diverse applications of this versatile compound, providing insights for its effective utilization in research and development.

Physicochemical Properties

The properties of this compound can be considered for both its free base form and its more commonly available hydrochloride salt.

| Property | This compound (Free Base) | L-Phenylalanine tert-butyl ester hydrochloride |

| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₁₉NO₂·HCl |

| Molecular Weight | 221.30 g/mol | 257.76 g/mol |

| CAS Number | 16874-17-2 | 15100-75-1[1] |

| Appearance | Predicted: Solid | White crystalline powder |

| Melting Point | Not widely reported | ~235 °C |

| Boiling Point | 140 °C at 3 Torr (predicted) | Not applicable |

| Optical Rotation | Not widely reported | [α]₂₀/D +47.0±1°, c = 2% in ethanol |

| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in alcohols (methanol, ethanol). |

Note: Some physical properties of the free base, such as boiling point, are based on predicted data. The hydrochloride salt is the more common commercially available form due to its enhanced stability and ease of handling.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

-

Aromatic Protons (C₆H₅): Typically observed as a multiplet in the range of δ 7.20-7.40 ppm.

-

α-Proton (CH-NH₂): A characteristic multiplet around δ 3.60-3.80 ppm.

-

β-Protons (CH₂-Ph): Two diastereotopic protons that appear as a multiplet or two distinct signals (doublet of doublets) in the range of δ 2.80-3.20 ppm.

-

tert-Butyl Protons ((CH₃)₃C): A sharp singlet integrating to nine protons, typically found around δ 1.40-1.50 ppm.

-

Amine Protons (NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 173-175 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 126-138 ppm.

-

Quaternary tert-Butyl Carbon (C(CH₃)₃): A signal around δ 80-82 ppm.

-

α-Carbon (CH-NH₂): A signal in the range of δ 55-57 ppm.

-

β-Carbon (CH₂-Ph): A signal around δ 40-42 ppm.

-

tert-Butyl Methyl Carbons ((CH₃)₃C): A signal around δ 28 ppm.

FT-IR Spectroscopy (Fourier-Transform Infrared)

The FT-IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹.

-

C=O Stretching (ester): A strong, sharp absorption band around 1730-1740 cm⁻¹.

-

C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching (ester): A signal in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 222.15.

Synthesis

The synthesis of this compound is most commonly achieved through the direct esterification of L-phenylalanine. While older methods often employed hazardous reagents like perchloric acid, a safer and more efficient protocol utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been developed.[2][3][4][5][6]

Experimental Protocol: Synthesis of this compound Free Base

This protocol is based on the method described by Ogasa et al., which offers high yields and avoids the use of hazardous perchloric acid.[2][3][4][5]

Materials:

-

L-Phenylalanine

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

tert-Butyl acetate (t-BuOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

-

To a suspension of L-phenylalanine (1.0 equiv) in tert-butyl acetate, add bis(trifluoromethanesulfonyl)imide (1.1 equiv) at room temperature.

-

Stir the mixture at the designated temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This reagent serves a dual purpose. It acts as a strong Brønsted acid to catalyze the esterification and also forms a salt with the amino group of L-phenylalanine, which increases its solubility in the organic solvent (tert-butyl acetate).[2][5][6]

-

tert-Butyl acetate (t-BuOAc): This serves as both the solvent and the tert-butylating agent, simplifying the reaction setup.[2][5][6]

-

Aqueous Bicarbonate Quench: The basic wash neutralizes the acidic catalyst and any remaining unreacted starting material, facilitating the isolation of the free base product.

Caption: Workflow for the synthesis of this compound.

Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the primary amine and the stability of the tert-butyl ester.

Amine Group Reactivity

The primary amine is nucleophilic and readily participates in standard amine reactions such as:

-

N-acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-alkylation: Reaction with alkyl halides.

-

Schiff base formation: Condensation with aldehydes and ketones.

Tert-Butyl Ester Stability and Deprotection

The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, which is a key feature for its use in synthesis.

Deprotection Mechanism:

The deprotection proceeds via an E1-type elimination mechanism initiated by protonation of the ester oxygen. The resulting carbocation is stabilized by the tertiary structure and readily eliminates isobutylene.

Caption: Acid-catalyzed deprotection of the tert-butyl ester.

Common Deprotection Reagents:

-

Trifluoroacetic acid (TFA): A common reagent for tert-butyl deprotection, often used neat or in a solvent like dichloromethane (DCM).

-

Hydrochloric acid (HCl) in an organic solvent: A solution of HCl in dioxane or ethyl acetate is also effective.

Chemoselectivity:

It is possible to selectively deprotect either the N-Boc group or the tert-butyl ester in molecules containing both, by careful choice of reagents and conditions. For example, milder acidic conditions can selectively remove the N-Boc group while leaving the tert-butyl ester intact.

Applications in Drug Development and Peptide Synthesis

The unique properties of this compound make it an invaluable tool in the synthesis of pharmaceuticals and peptides.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the tert-butyl ester is a common protecting group for the C-terminus of the first amino acid or for the side chains of aspartic and glutamic acid. Its stability to the basic conditions used for Fmoc deprotection and its facile removal during the final acid cleavage step make it an ideal choice.

Chiral Building Block in Medicinal Chemistry

This compound serves as a key chiral starting material for the synthesis of a variety of complex molecules. The phenylalanine scaffold is a common motif in many biologically active compounds.

Example: Synthesis of Selective Estrogen Receptor Modulators (SERMs)

While a detailed synthetic scheme is proprietary to pharmaceutical manufacturers, this compound and its derivatives are known to be used in the synthesis of SERMs like Ospemifene. Ospemifene is used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. The synthesis of such molecules often involves the coupling of the phenylalanine derivative with other aromatic moieties to construct the final drug scaffold.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed handling and storage information. The hydrochloride salt is generally more stable and less prone to degradation than the free base.

Conclusion

This compound is a versatile and valuable compound for chemists in both academic and industrial settings. Its well-defined chemical properties, coupled with its role as a key chiral building block, ensure its continued importance in the development of new therapeutics and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective application in the laboratory.

References

-

J&K Scientific LLC. (n.d.). L-Phenylalanine tert-butyl ester hydrochloride | 15100-75-1. [Link]

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synfacts. [Link]

-

Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1988). Di-tert-butyl dicarbonate. Organic Syntheses, Coll. Vol. VI, 418. [Link]

-

Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information for Synthesis of Quaternary α-Amino Acid Derivatives. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [Link]

-

PubChem. (n.d.). L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride (1:1). [Link]

-

PubChem. (n.d.). tert-Butyl 2-amino-2-methyl-3-phenylpropanoate. [Link]

- Google Patents. (n.d.).

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of a new dipeptide analogue from L-phenylalanine and ethylenediamine. [Link]

-

ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information for A mild and efficient method for the synthesis of N-substituted amino esters. [Link]

-

PubChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. [Link]

-

PubChem. (n.d.). tert-butyl (3R)-3-amino-3-phenylpropanoate. [Link]

-

PubChem. (n.d.). tert-Butyl 3-aminopropanoate. [Link]

-

NIST WebBook. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

A Comprehensive Technical Guide to the Synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate

Introduction: The Strategic Importance of Chiral Amino Acid Esters

(S)-tert-Butyl 2-amino-3-phenylpropanoate, also known as L-Phenylalanine tert-butyl ester, is a pivotal chiral building block in modern organic and medicinal chemistry.[1] As a derivative of the essential amino acid L-phenylalanine, its principal utility lies in peptide synthesis, where the bulky tert-butyl ester group serves as an effective protecting group for the carboxylic acid functionality.[2] This protection prevents unwanted side reactions during peptide bond formation and can be selectively removed under specific acidic conditions. The profound impact of stereochemistry on biological activity makes the enantiomerically pure synthesis of such molecules a cornerstone of pharmaceutical development.[3]

However, the synthesis of tert-butyl esters, particularly from amino acids, presents a significant synthetic challenge. The steric hindrance of the tertiary alcohol (tert-butanol) makes direct Fischer esterification inefficient.[4] This guide provides an in-depth analysis and a validated, state-of-the-art protocol for the direct, high-yield synthesis of this compound, designed for researchers and drug development professionals seeking a robust and efficient methodology.

Causality in Synthesis: Overcoming the Steric Hurdle

The primary obstacle in synthesizing tert-butyl esters is the low reactivity of the corresponding tertiary alcohol in classical esterification reactions. Traditional methods often require harsh conditions or multi-step processes involving protection of the amino group, which compromises overall efficiency and atom economy.

A superior strategy involves the direct tert-butylation of the free amino acid, bypassing the need for N-protection. This can be achieved by activating the carboxylic acid in the presence of a tert-butyl source. A highly effective and contemporary method utilizes tert-butyl acetate as both a reagent and solvent, with a catalytic amount of a strong Brønsted acid, bis(trifluoromethanesulfonyl)imide (Tf₂NH).[2]

Mechanism Rationale:

-

Protonation: The strong acid, Tf₂NH, protonates the carbonyl oxygen of the L-phenylalanine carboxylic acid group. This increases the electrophilicity of the carbonyl carbon.

-

Solubilization: The formation of an amino acid salt with the Tf₂NH anion enhances the solubility of the zwitterionic L-phenylalanine in the tert-butyl acetate solvent.[2]

-

Nucleophilic Attack: The tert-butyl acetate acts as the tert-butylating agent. The protonated carboxylic acid is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate.

-

Ester Formation: The intermediate collapses, eliminating acetic acid and forming the desired this compound.

This approach is advantageous due to its mild reaction conditions, high yields, and operational simplicity, making it an ideal choice for laboratory and potential scale-up applications.[2]

Experimental Protocol: Direct Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Workflow for the direct synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Phenylalanine | ≥99% | Sigma-Aldrich, etc. | Starting amino acid. |

| tert-Butyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich, etc. | Reagent and solvent. |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | ≥98% | Sigma-Aldrich, etc. | Catalyst. Highly corrosive. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard Supplier | For neutralization. |

| Dichloromethane (CH₂Cl₂) | ACS Reagent | Standard Supplier | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Standard Supplier | For drying. |

| Silica Gel | 60-120 mesh | Standard Supplier | For column chromatography. |

Step-by-Step Methodology

-

Reaction Setup: To a suspension of L-phenylalanine (1.0 eq) in anhydrous tert-butyl acetate (approx. 0.2 M concentration), add bis(trifluoromethanesulfonyl)imide (1.1 eq) in one portion at room temperature.

-

Expert Insight: The use of anhydrous solvent is critical to prevent hydrolysis of the activated species and catalyst. The initial suspension is expected as L-phenylalanine has low solubility in tert-butyl acetate.[2]

-

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored visually; the suspension will gradually become a clear, homogeneous solution as the amino acid salt forms and reacts.[2] The reaction is typically complete within a few hours. Progress can be confirmed by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Trustworthiness Check: This step neutralizes the strong acid catalyst. Perform this step slowly and with caution as CO₂ evolution may cause frothing. Ensure the final pH of the aqueous layer is basic (pH ~8-9).

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be confirmed via chiral HPLC if required. The procedure has been shown to proceed without racemization.[2]

Quantitative Data and Safety

Product Specification Table

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.3 g/mol | [1] |

| Appearance | Solid or oil | |

| Boiling Point | 140 °C @ 3 Torr | [5] |

| Expected Yield | >90% | [2] |

| CAS Number | 16874-17-2 | [1] |

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling Reagents:

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH): Highly corrosive and hygroscopic. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Dichloromethane: A volatile and suspected carcinogen. Handle exclusively in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The direct tert-butylation of L-phenylalanine using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate represents a highly efficient, reliable, and powerful protocol for synthesizing this compound. This method's operational simplicity and high yield make it a superior alternative to traditional multi-step approaches. By understanding the chemical principles behind each step, researchers can confidently implement and, if necessary, troubleshoot this synthesis to obtain high-purity material essential for advancements in peptide chemistry and drug discovery.

References

-

Boyles, S. J. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University. Available at: [Link]

-

Chiral Amino Acids Synthesis. (n.d.). Synthetix. Available at: [Link]

-

Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. (n.d.). International Journal of ChemTech Research. Available at: [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Available at: [Link]

-

α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

N-tert-Butoxycarbonyl-L-phenylalanine. (n.d.). Organic Syntheses. Available at: [Link]

-

Synthesis of tert-butyl propanoate. (n.d.). PrepChem.com. Available at: [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (2010). ResearchGate. Available at: [Link]

-

N-tert-Butoxycarbonyl-l-phenylalanine. (n.d.). ResearchGate. Available at: [Link]

-

Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available at: [Link]

-

Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. (2022). RSC Publishing. Available at: [Link]

-

Boc-L-phenylalanine methyl ester. (n.d.). PubChem, NIH. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Available at: [Link]

-

Synthesis of a dipeptide analogue by liquid phase peptide synthesis method. (2012). Der Pharma Chemica. Available at: [Link]

- Process for esterification of amino acids and peptides. (1998). Google Patents.

-

Preparation of t-Butyl Esters of Free Amino Acids. (1976). The Journal of Organic Chemistry. Available at: [Link]

-

Tert-butyl 2-amino-2-methyl-3-phenylpropanoate. (n.d.). PubChem, NIH. Available at: [Link]

-

tert-butyl 2-cyano-2-formamido-3-phenylpropanoate. (2025). Chemical Synthesis Database. Available at: [Link]

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

tert-butyl (3R)-3-amino-3-phenylpropanoate. (n.d.). PubChem, NIH. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-tert-Butyl 2-amino-3-phenylpropanoate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (S)-tert-Butyl 2-amino-3-phenylpropanoate, a key building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, the tert-butyl ester of the amino acid L-phenylalanine, is a valuable chiral intermediate. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at the amino group. Accurate characterization of this compound is crucial for ensuring its purity and for monitoring its transformations in multi-step syntheses. This guide will delve into the expected spectroscopic data and provide the rationale behind the interpretation of these spectra.

Molecular Structure and Atom Labeling

For clarity in the following sections, the atoms of this compound are labeled as shown in the diagram below. This systematic labeling will be used to correlate specific atoms with their corresponding spectroscopic signals.

Caption: Labeled structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H1, H3, H4, H5, H6) | 7.20 - 7.35 | Multiplet | - | 5H |

| α-CH | ~3.65 | Doublet of Doublets (dd) | J(Hα, Hβa) ≈ 8.0, J(Hα, Hβb) ≈ 5.0 | 1H |

| β-CH₂ | ~2.90 (dd), ~3.10 (dd) | Two Doublets of Doublets | J(Hβa, Hβb) ≈ 13.5, J(Hβa, Hα) ≈ 8.0; J(Hβb, Hβa) ≈ 13.5, J(Hβb, Hα) ≈ 5.0 | 2H |

| NH₂ | ~1.60 | Broad Singlet | - | 2H |

| tert-Butyl CH₃ | ~1.45 | Singlet | - | 9H |

-

Aromatic Protons (7.20 - 7.35 ppm): The five protons on the phenyl ring are expected to appear as a complex multiplet in this region. Their specific chemical shifts and splitting patterns can be complex due to second-order effects, but they are clearly distinguishable from the aliphatic protons.

-

α-Proton (~3.65 ppm): This proton is adjacent to the chiral center and is coupled to the two diastereotopic protons of the β-methylene group, resulting in a doublet of doublets.

-

β-Protons (~2.90 and ~3.10 ppm): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will couple with each other (geminal coupling) and with the α-proton (vicinal coupling), resulting in two distinct doublets of doublets.

-

Amine Protons (~1.60 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature. The signal may also exchange with deuterium in deuterated solvents containing D₂O, leading to its disappearance.

-

tert-Butyl Protons (~1.45 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is a characteristic feature of tert-butyl esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~174 |

| Aromatic C1 (quaternary) | ~138 |

| Aromatic C3, C5 | ~129 |

| Aromatic C2, C6 | ~128 |

| Aromatic C4 | ~127 |

| tert-Butyl C (quaternary) | ~81 |

| α-Carbon | ~56 |

| β-Carbon | ~41 |

| tert-Butyl CH₃ | ~28 |

-

Carbonyl Carbon (~174 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (127 - 138 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The quaternary carbon (C1) will be the most downfield of the aromatic signals, and its intensity will be lower than the protonated carbons.

-

Quaternary tert-Butyl Carbon (~81 ppm): The quaternary carbon of the tert-butyl group is attached to the ester oxygen and appears in a characteristic region.

-

α-Carbon (~56 ppm): This carbon is attached to the nitrogen and the carbonyl group.

-

β-Carbon (~41 ppm): The methylene carbon of the benzyl group.

-

tert-Butyl Methyl Carbons (~28 ppm): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1][2]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts of labile protons like those of the amine group.[3]

-

To ensure a homogenous magnetic field, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2] This removes any particulate matter that could degrade spectral quality.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Caption: General workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3000 - 3100 | Medium | C-H stretch (aromatic) | Phenyl Ring |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) | Alkyl groups |

| ~1735 | Strong | C=O stretch | Ester |

| 1600 - 1585, 1500 - 1400 | Medium-Weak | C=C stretch (in-ring) | Phenyl Ring |

| 1150 - 1250 | Strong | C-O stretch | Ester |

| 690 - 770 | Strong | C-H bend (out-of-plane) | Monosubstituted Phenyl |

-

N-H Stretching (3300 - 3500 cm⁻¹): A primary amine (R-NH₂) will typically show two bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4][5]

-

C-H Stretching (2850 - 3100 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (typically >3000 cm⁻¹) and aliphatic C-H bonds (<3000 cm⁻¹).[6]

-

C=O Stretching (~1735 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group in a saturated ester. This is one of the most prominent peaks in the spectrum.

-

C=C Stretching (1400 - 1600 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the phenyl ring typically appear as a series of bands in this region.

-

C-O Stretching (1150 - 1250 cm⁻¹): A strong absorption corresponding to the stretching of the C-O single bond of the ester group is expected in this fingerprint region.

-

C-H Bending (690 - 770 cm⁻¹): The out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring gives rise to strong bands in this region, which can be diagnostic for the substitution pattern.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

-

-

Data Acquisition:

-

Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₃H₁₉NO₂. The molecular weight is 221.29 g/mol .

| m/z | Predicted Identity |

| 221 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 148 | [M - C₄H₉O]⁺ or [M - 73]⁺ |

| 130 | [C₉H₁₂N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

-

Molecular Ion Peak ([M]⁺, m/z 221): The peak corresponding to the intact molecule, minus one electron. Its presence confirms the molecular weight of the compound.

-

Loss of Isobutylene (m/z 165): A common fragmentation pathway for tert-butyl esters is the McLafferty-type rearrangement with the loss of a neutral isobutylene molecule (56 Da).[7]

-

Loss of the tert-Butoxy Group (m/z 148): Cleavage of the bond between the carbonyl carbon and the ester oxygen can result in the loss of the tert-butoxy radical (•OC(CH₃)₃, 73 Da).

-

Decarboxylation Fragment (m/z 130): Subsequent loss of CO from the m/z 148 fragment can occur, or a more direct fragmentation can lead to the [C₉H₁₂N]⁺ ion.

-

Tropylium Ion (m/z 91): The base peak in the mass spectra of many compounds containing a benzyl group is often the tropylium ion, formed by cleavage of the bond between the α and β carbons and subsequent rearrangement.

-

tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation is a common fragment observed from compounds containing a tert-butyl group.

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of the key functional groups: the primary amine, the ester, and the aromatic ring. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a valuable resource for the interpretation of the spectroscopic data of this important synthetic intermediate, ensuring its correct identification and quality assessment in research and development settings.

References

- Supporting Information for a relevant chemical synthesis. (n.d.). Royal Society of Chemistry.

-

University of Alberta. (n.d.). NMR Sample Preparation. [Link]

-

SpectraBase. (n.d.). L-3-PHENYLALANINE, tert-BUTYL ESTER, HYDROCHLORIDE - 13C NMR Spectrum. [Link]

-

PubChem. (n.d.). L-Phenylalanine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester. [Link]

-

Yasuhide, I., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2805. [Link]

- Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.

- Supporting Information for a relevant chemical synthesis. (n.d.). Royal Society of Chemistry.

-

PubChem. (n.d.). Tert-butyl 2-amino-2-methyl-3-phenylpropanoate. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine at BMRB. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

- Oldfield, E., et al. (2005). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. Journal of the American Chemical Society, 127(45), 15815-15827.

-

NMR-Bio. (2025). NMR sample preparation guidelines. [Link]

-

SpectraBase. (n.d.). l-Phenylalanine, butyl ester - 13C NMR Chemical Shifts. [Link]

- Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.

-

ResearchGate. (n.d.). The important IR absorption bands of L-phenylalanine. [Link]

-

PubChem. (n.d.). tert-butyl (3R)-3-amino-3-phenylpropanoate. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

-

PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. [Link]

-

PubChem. (n.d.). (R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. [Link]

-

PubChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Supporting Information for a relevant chemical synthesis. (n.d.). Royal Society of Chemistry.

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]

-

NIST WebBook. (n.d.). L-Phenylalanine, 2TBDMS derivative. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

SpectraBase. (n.d.). 3-Phenylpropanoic acid (2-tert-butylphenyl) ester - 13C NMR Chemical Shifts. [Link]

-

UCLA Chemistry. (n.d.). IR Chart. [Link]

-

PubChem. (n.d.). tert-Butyl 3-aminopropanoate. [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

ACS Omega. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. [Link]

-

ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. [Link]

Sources

- 1. Sample Preparation [nmr.chem.ualberta.ca]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stability and Storage of (S)-tert-Butyl 2-amino-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-tert-Butyl 2-amino-3-phenylpropanoate

This compound, the tert-butyl ester of L-phenylalanine, is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyl ester group serves as a valuable protecting group for the carboxylic acid functionality of the amino acid.[1] Its stability under many reaction conditions and its facile removal under mild acidic conditions make it a preferred choice in complex organic syntheses, particularly in peptide chemistry.[2] Ensuring the stability of this intermediate is paramount to maintaining the quality, safety, and efficacy of the final drug product.[3]

Chemical Stability Profile

The stability of this compound is influenced by several factors, primarily environmental conditions such as temperature, humidity, and light.[4] Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols.

Hydrolysis: The Primary Degradation Pathway

The most significant degradation pathway for this compound is hydrolysis of the tert-butyl ester.

-

Acid-Catalyzed Hydrolysis : Tert-butyl esters are notably labile to acid hydrolysis.[5] Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) can readily cleave the ester bond.[6] The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water. The cleavage proceeds via the formation of a stable tert-butyl cation.[2] Even ambient exposure to acidic vapors can initiate this degradation.

-

Base-Catalyzed Hydrolysis : While tert-butyl esters are generally considered stable under basic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to hydrolysis.[5] However, this pathway is significantly slower than acid-catalyzed hydrolysis.

-

Enzymatic Hydrolysis : Certain enzymes, such as proteases like subtilisin, can selectively hydrolyze C-terminal tert-butyl esters of peptides.[7] While less common for the free amino acid ester, contamination with microbial enzymes could potentially lead to degradation.

Caption: Acid-catalyzed hydrolysis of this compound.

Racemization

The chiral integrity of the α-carbon is critical for the biological activity of the final pharmaceutical product. Racemization, the conversion of the (S)-enantiomer to a mixture of (S) and (R)-enantiomers, can occur under certain conditions.

-

Mechanism : The presence of a base can facilitate the removal of the α-proton, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.

-

Influencing Factors : Elevated temperatures and the presence of bases can increase the rate of racemization.[8] While solid-state racemization is generally slow, it can be a concern during processing or if the material is not stored under appropriate conditions. Phenylalanine itself can be racemized under specific conditions, such as elevated temperatures in the presence of certain reagents.[9][10]

Caption: Base-catalyzed racemization pathway of α-amino acids.

Other Potential Degradation Routes

While less common, other degradation pathways should be considered:

-

Oxidation : The amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air over extended periods.

-

Intermolecular Reactions : At elevated temperatures, intermolecular condensation to form dipeptides or other oligomers is a possibility, though less likely in the solid state.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential.[4]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C.[11] | Minimizes the rates of all potential degradation reactions, including hydrolysis and racemization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[11] | Protects against oxidation and moisture-induced hydrolysis. |

| Container | Keep in a tightly closed container.[4][12] | Prevents exposure to atmospheric moisture and contaminants. |

| Light | Protect from light.[4][13] | Minimizes the risk of light-induced degradation. |

| Handling | Handle in a well-ventilated place.[12] Wear suitable protective clothing, gloves, and eye/face protection.[12][14] | Ensures personnel safety and prevents contamination of the material. |

Stability Testing Protocols

A comprehensive stability testing program is crucial to establish the retest period and appropriate storage conditions for this compound.[15][16] This involves subjecting the material to various environmental conditions over time and analyzing its quality.[17]

Experimental Protocol for a Long-Term Stability Study

This protocol outlines a typical approach for assessing the long-term stability of this compound.

Objective: To determine the stability of this compound under recommended long-term storage conditions.

Materials:

-

This compound (at least three different batches)

-

Inert, light-resistant, and tightly sealed containers

-

Stability chambers set to the desired conditions (e.g., 5°C ± 3°C and -20°C ± 5°C)

-

Analytical instrumentation (e.g., HPLC with a chiral column, Karl Fischer titrator, etc.)

Methodology:

-

Initial Characterization (T=0):

-

Perform a complete analysis of each batch to establish the initial quality profile. This should include:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC or titration)

-

Purity (e.g., by HPLC, assessing for related substances and degradation products)

-

Enantiomeric purity (by chiral HPLC)

-

Water content (by Karl Fischer titration)

-

Identification (e.g., by IR or NMR spectroscopy)

-

-

-

Sample Storage:

-

Divide each batch into multiple aliquots and place them in the pre-qualified stability chambers under the specified long-term storage conditions.

-

-

Time Points for Testing:

-

For a proposed shelf life of at least 12 months, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16]

-

-

Analysis at Each Time Point:

-

At each designated time point, remove a sufficient number of samples from the stability chambers.

-

Allow the samples to equilibrate to ambient temperature before opening the containers to prevent condensation.

-

Perform the same battery of analytical tests as in the initial characterization.

-

-

Data Evaluation:

-

Compare the results at each time point to the initial data.

-

Identify any trends in the data, such as a decrease in assay or an increase in impurities.

-

Any significant change should be investigated.

-

Caption: A typical workflow for a pharmaceutical stability study.

Accelerated Stability Studies

Accelerated stability studies, conducted at elevated temperatures and/or humidity (e.g., 25°C/60% RH or 40°C/75% RH), are used to predict the long-term stability and to evaluate the effect of short-term excursions outside the label storage conditions.[3][18] A significant change in an accelerated study would warrant intermediate stability testing.[15]

Conclusion

The chemical integrity of this compound is critical for its successful application in pharmaceutical manufacturing. A thorough understanding of its degradation pathways, particularly hydrolysis and racemization, is essential for establishing appropriate storage and handling procedures. By implementing stringent environmental controls and conducting comprehensive stability studies, researchers and manufacturers can ensure the quality and purity of this important synthetic intermediate, thereby contributing to the safety and efficacy of the final drug products.

References

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 - ResearchGate. (n.d.).

- APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21). Arborpharmchem.

- Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis - Benchchem. (n.d.).

- How to store amino acid derivatives? - Bachem. (2021, March 16).

- The Significance of Tert-butyl Ester Protected Amino Acids in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- tert-Butyl Esters - Organic Chemistry Portal. (n.d.).

- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).

- WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents. (n.d.).

- Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Phenylalanine racemase (ATP-hydrolysing) - Wikipedia. (n.d.).

- Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (2018, October 27).

- US9598353B2 - Process for the racemization of α-amino acids - Google Patents. (n.d.).

- 16874-17-2 tert-butyl (2S)-2-amino-3-phenylpropanoate - Echemi. (2024, August 25).

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - MDPI. (2023, January 6).

- Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.).

- How long can I store amino acid derivatives? - Bachem. (2021, March 16).

- troubleshooting N-acetyl-L-phenylalanine racemization during amidation - Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC - PubMed Central. (n.d.).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).

- Figure 5. Racemization of L-phenylalanine (0.1 g) at 100°C in a sealed... - ResearchGate. (n.d.).

- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. (1960, July 1). Journal of the American Chemical Society.

- 15231-41-1|tert-Butyl 3-aminopropanoate|BLD Pharm. (n.d.).

- tert-Butyl-(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate (CAS No. 204587-97-3) SDS. (n.d.).

- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Journal of the American Chemical Society. (n.d.).

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. (2023, August 29).

- Tert-butyl (2s)-2-amino-3-phenylpropanoate | Sigma-Aldrich. (n.d.).

- tert-Butyl (2S)-2-amino-3-phenylpropanoate AldrichCPR 864866-93-3 - Sigma-Aldrich. (n.d.).

- Tert-butyl 2-amino-2-methyl-3-phenylpropanoate | C14H21NO2 | CID 21295084 - PubChem. (n.d.).

- Amino Acid Derivatives – biochemistry - UW Pressbooks. (n.d.).

- Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.).

- Tert-butyl amino phenylpropanoate | Sigma-Aldrich. (n.d.).

- Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (n.d.).

- tert-butyl (2s)-2-amino-3-phenylpropanoate | Sigma-Aldrich. (n.d.).

- tert-butyl (3R)-3-amino-3-phenylpropanoate | C13H19NO2 | CID 2733824 - PubChem. (n.d.).

- tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate 97%, Thermo Scientific 100 mg. (n.d.).

- (S)-(−)-2-Amino-3-phenyl-1-propanol - Sigma-Aldrich. (n.d.).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. bachem.com [bachem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) | MDPI [mdpi.com]

- 9. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 15231-41-1|tert-Butyl 3-aminopropanoate|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

- 13. bachem.com [bachem.com]

- 14. fishersci.ca [fishersci.ca]

- 15. humiditycontrol.com [humiditycontrol.com]

- 16. japsonline.com [japsonline.com]

- 17. gmpsop.com [gmpsop.com]

- 18. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to the Chiral Purity Analysis of (S)-tert-Butyl 2-amino-3-phenylpropanoate

Abstract

(S)-tert-Butyl 2-amino-3-phenylpropanoate, a derivative of the amino acid L-phenylalanine, is a critical chiral building block in modern pharmaceutical synthesis. Its tert-butyl ester group serves as a valuable protecting group and can influence the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The stereochemical integrity of this intermediate is paramount, as the presence of its (R)-enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, potentially altering the efficacy, safety, and toxicity profiles of the final drug product.[1][2] This guide provides a comprehensive technical overview of the methodologies required to accurately determine and validate the chiral purity of this compound, tailored for researchers, scientists, and drug development professionals.

The Imperative of Chiral Purity in Drug Development

The biological systems targeted by pharmaceuticals are inherently chiral. This stereospecificity dictates that enantiomers of a chiral drug often exhibit significantly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or, in the worst-case scenario, responsible for adverse or toxic effects.[3] Therefore, controlling the stereochemistry at every stage of synthesis is not merely a matter of chemical purity but a fundamental requirement for drug safety and efficacy.

This compound is frequently incorporated into complex molecules where its stereocenter at the α-carbon is retained in the final API. Any enantiomeric contamination at this stage will inevitably carry through the synthesis, making its removal difficult and costly. Consequently, robust, accurate, and precise analytical methods for determining the enantiomeric excess (e.e.) are indispensable for quality control and regulatory compliance.[4]

Core Analytical Strategies for Enantiomeric Excess (e.e.) Determination

The determination of enantiomeric purity relies on creating a diastereomeric interaction that allows for differentiation between the enantiomers. This can be achieved chromatographically with a chiral stationary phase or spectroscopically using a chiral auxiliary. The three principal techniques for the analysis of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate quantification of enantiomeric impurities.[5] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes results in different retention times, allowing for their separation and quantification.[6]

Causality Behind Method Selection: For a molecule like this compound, which contains an aromatic ring, a stereogenic center, and a basic amino group, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are an excellent starting point.[7] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure.

Workflow for Chiral HPLC Method Development

Caption: Chiral HPLC method development workflow.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation & Reagents:

-

HPLC system with UV detector (210 nm or 254 nm).

-

Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® AD-H or IA).[8]

-

Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for method development and peak identification.

-

-

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Setting | Rationale |

| Mobile Phase | n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v) | Normal-phase often provides better selectivity for this class of compounds. DEA is a basic modifier that improves peak shape by minimizing interactions with residual silanols on the silica support.[2] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Provides reproducible retention times. Temperature can be a tool for optimization.[9] |

| Detection | UV at 210 nm | The phenyl group provides strong absorbance at lower UV wavelengths. |

| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |

-

Method Validation and Analysis:

-

System Suitability: Inject the racemic standard. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

-

Peak Identification: Inject a standard of the pure (S)-enantiomer (if available) to confirm its retention time. The other peak corresponds to the (R)-enantiomer impurity.

-

Quantification: Inject the sample to be tested. Calculate the enantiomeric excess using the peak areas (A) of the S and R enantiomers: % e.e. = [(A_S - A_R) / (A_S + A_R)] x 100

-

Data Interpretation: A high-quality material should exhibit a large peak for the (S)-enantiomer and a very small, baseline-resolved peak for the (R)-enantiomer. For pharmaceutical applications, an enantiomeric excess of >99.5% is often required.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While HPLC is destructive, NMR spectroscopy offers a non-destructive method for determining enantiomeric purity. The principle involves the use of a Chiral Solvating Agent (CSA), such as (R)-Mosher's acid, which forms rapid and reversible diastereomeric complexes with the enantiomers of the analyte in the NMR tube.[10] This association induces a slightly different chemical environment for the nuclei of the (S) and (R) enantiomers, leading to separate, distinguishable signals in the ¹H NMR spectrum.[11]

Causality Behind Method Selection: The amino group of this compound can interact with an acidic CSA like Mosher's acid. The protons closest to the stereocenter, particularly the α-proton, are most likely to exhibit chemical shift non-equivalence, allowing for direct integration and quantification.[10][11]

Principle of NMR with a Chiral Solvating Agent

Caption: Formation of diastereomeric complexes for NMR analysis.

Experimental Protocol: ¹H NMR with Mosher's Acid

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum to serve as a baseline.

-

Add approximately 1.1 equivalents of a chiral solvating agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid).

-

Gently mix the sample to ensure complete dissolution and complex formation.

-

-

NMR Acquisition:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurately integrating the minor enantiomer's signal.

-

Optimize the spectral window to clearly resolve the signals of interest, particularly the α-proton.

-

-

Data Analysis:

-

Identify a proton signal that shows clear separation (non-equivalence) for the two diastereomeric complexes. The α-proton is the primary candidate.

-

Carefully integrate the area of the signal corresponding to the major diastereomer (from the (S)-enantiomer) and the minor diastereomer (from the (R)-enantiomer).

-

Calculate the enantiomeric excess using the integral values (I): % e.e. = [(I_S - I_R) / (I_S + I_R)] x 100

-

Trustworthiness: This method's accuracy is highly dependent on achieving baseline separation of the diastereomeric signals and the precision of the integration. It is less sensitive than chiral HPLC for detecting very low levels of enantiomeric impurity (<1%).[12]

Optical Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[3] The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the cell, temperature, and the wavelength of light used.

Causality and Limitations: While rapid and non-destructive, polarimetry is a bulk property measurement. It provides a value for the overall optical rotation of the sample but is not well-suited for accurately quantifying small amounts of an enantiomeric impurity. Its primary utility is as a rapid quality control check to confirm the identity of the bulk enantiomer (i.e., that the sample is indeed the (S)-enantiomer and not the (R)-enantiomer) and to ensure it has not grossly racemized. It does not provide the same level of precision for high e.e. determination as chromatographic or NMR methods.[3][13]

Experimental Protocol: Specific Rotation Measurement

-

Sample Preparation:

-

Prepare a solution of this compound of a precisely known concentration (c), typically in g/mL. A common solvent is methanol or ethanol.

-

Ensure the sample is fully dissolved and the solution is free of bubbles and particulate matter.

-

-

Measurement:

-

Calibrate the polarimeter with a solvent blank.

-

Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm).

-

Measure the observed optical rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: Specific Rotation [α] = α / (c × l)

-

Compare the measured specific rotation to the literature value for the enantiomerically pure compound. The optical purity can be estimated as: % Optical Purity = ([α]_observed / [α]_max) x 100

-

Comparison of Analytical Techniques

| Feature | Chiral HPLC | NMR with CSA | Optical Polarimetry |

| Primary Use | Accurate quantification of e.e. | Quantification of e.e., structural confirmation | Bulk identity confirmation, rapid QC |

| Sensitivity | Very High (can detect <0.05% impurity) | Moderate (typically >1% impurity) | Low (insensitive to small impurities) |

| Accuracy/Precision | High | Moderate to High | Low for high e.e. samples |

| Sample Throughput | Moderate | High | Very High |

| Destructive? | Yes | No | No |

| Key Requirement | Successful method development | Resolved diastereomeric signals | Known specific rotation of pure enantiomer |

Conclusion and Best Practices

For the rigorous quality control of this compound in a drug development setting, a multi-faceted analytical approach is recommended.

-

Primary Method: Chiral HPLC should be the primary, validated method for the release of batches, providing the most accurate and sensitive determination of enantiomeric excess.[14]

-

Orthogonal Method: ¹H NMR with a chiral solvating agent serves as an excellent orthogonal method to confirm the HPLC results and provides structural information simultaneously.

-

Rapid Screening: Optical polarimetry can be used as a rapid in-process control or identity test but should not be relied upon for the final, precise quantification of high enantiomeric purity.

By implementing these self-validating systems, researchers and drug development professionals can ensure the stereochemical integrity of this vital chiral building block, safeguarding the quality, safety, and efficacy of the resulting pharmaceutical products.

References

-

Di Tullio, A., et al. (2018). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization | Request PDF. Retrieved from ResearchGate. [Link]

-

Ribeiro, J. P., et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(10), 2443. [Link]

-

PrepChem.com. (n.d.). Synthesis of tert-butyl propanoate. Retrieved from PrepChem.com. [Link]

-

Li, H., et al. (2023). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(18), 4435-4441. [Link]

-

Hussein, W., et al. (2005). Determination of the enantiomeric composition of phenylalanine samples by chemometric analysis of the fluorescence spectra of cyclodextrin guest-host complexes. Analyst, 130(2), 233-241. [Link]

-

Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(18), 4275-4281. [Link]

-

Pütz, M., et al. (2022). Determination of the Molar Fraction and Enantiomeric Excess of Electrosprayed Amino Acid Anions Employing Photoelectron Circular Dichroism. Analytical Chemistry, 94(8), 3456-3462. [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from orgsyn.org. [Link]

-

ResearchGate. (n.d.). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD.... Retrieved from ResearchGate. [Link]

-

Calmès, M., et al. (1987). A general and accurate nmr determination of the enantiomeric purity of α-aminoacids and α-aminoacid derivatives. Tetrahedron, 43(10), 2285-2292. [Link]

-

Zhang, Q., et al. (2024). Rapid room-temperature phosphorescence chiral recognition of natural amino acids. Nature Communications, 15(1), 3409. [Link]

-

PubChem. (n.d.). Tert-butyl 2-amino-2-methyl-3-phenylpropanoate. Retrieved from PubChem. [Link]

-

You, L., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(31), 10759-10761. [Link]

-

Patterson, D., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 4(10), eaar4536. [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Jo, H. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 173-183. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex. [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from BGB Analytik. [Link]

-

Vale, N., et al. (2014). Amino Acids in the Development of Prodrugs. Molecules, 19(6), 7798-7820. [Link]

-

Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 510-514. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. bgb-analytik.com [bgb-analytik.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 10. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phx.phenomenex.com [phx.phenomenex.com]

A-Z Guide to the Tert-butyl Protecting Group in Peptide Synthesis - From Core Principles to Advanced Application

Abstract

This technical guide provides a comprehensive examination of the tert-butyl (tBu) protecting group's critical role in modern peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. We will explore the fundamental chemical principles that make the tBu group an invaluable tool, detail its application in protecting various amino acid side chains, and provide validated, step-by-step protocols for its use in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and optimize their peptide synthesis workflows.

Introduction: The Imperative for Protection in Peptide Synthesis

The synthesis of a peptide is a meticulous process of forming amide bonds between amino acids in a precise, predetermined sequence. However, the very nature of amino acids—possessing a reactive N-terminal amine, a C-terminal carboxylic acid, and a variable, often reactive, side chain—presents a significant chemical challenge. Without a strategy to mask certain reactive sites, uncontrolled polymerization and side-chain reactions would lead to a complex mixture of undesired products.

The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to a solid resin support.[2] This innovation simplified the purification process to mere washing and filtration steps. The most widely adopted SPPS methodology today is the Fmoc/tBu strategy, which relies on a sophisticated "orthogonal" protection scheme.[3][4] This guide will focus on the cornerstone of this strategy: the tert-butyl protecting group.

The Tert-butyl Group: A Profile in Stability and Lability

The tert-butyl group is a bulky alkyl group prized for its unique stability profile. It is primarily used to protect the reactive side chains of several key amino acids, including those with hydroxyl (-OH) or carboxyl (-COOH) functionalities.[5]

Amino Acids Commonly Protected with Tert-butyl Groups:

-

Carboxylic Acids: Aspartic Acid (Asp), Glutamic Acid (Glu) are protected as tert-butyl esters (OtBu).[6]

-

Alcohols/Phenols: Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) are protected as tert-butyl ethers (tBu).[5]

The efficacy of the tBu group hinges on two key chemical principles:

-

Stability to Base: The tBu group is exceptionally stable under the mild basic conditions used to remove the temporary Nα-amino protecting group, Fmoc (9-fluorenylmethyloxycarbonyl).[5] The Fmoc group is cleaved using a solution of a secondary amine, typically 20% piperidine in DMF, a process to which the tBu ether and ester linkages are completely inert.[7]

-

Lability to Strong Acid: Conversely, the tBu group is readily cleaved by strong acids, most notably trifluoroacetic acid (TFA).[5] This acid-lability is the lynchpin of the final deprotection step.

This differential stability is the essence of orthogonality : the ability to remove one class of protecting groups (Fmoc) without affecting another (tBu), and vice versa.[8][9] This allows for the sequential and controlled elongation of the peptide chain.

The Orthogonal Fmoc/tBu Strategy: A Step-by-Step Workflow

The Fmoc/tBu strategy is the workhorse of modern SPPS.[10] A typical elongation cycle consists of two main steps, repeated for each amino acid added to the chain.

Diagram: The Core Logic of Orthogonal Protection

Below is a diagram illustrating the fundamental principle of the Fmoc/tBu orthogonal system.

Caption: Orthogonal relationship between base-labile Fmoc and acid-labile tBu groups.

Experimental Protocol: Standard SPPS Elongation Cycle

This protocol outlines a single cycle for adding an amino acid using the Fmoc/tBu strategy.

-

Resin Preparation:

-

Start with a resin-bound peptide that has a free N-terminal Fmoc group.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-